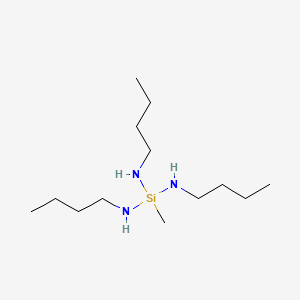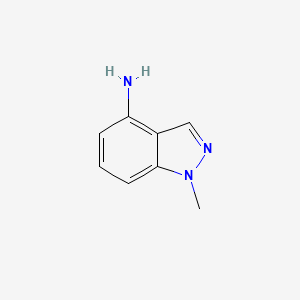
1-甲基-1H-吲唑-4-胺
概述
描述
1-Methyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
科学研究应用
1-Methyl-1H-indazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
1-Methyl-1H-indazol-4-amine is a compound that has been found to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure, which is part of 1-Methyl-1H-indazol-4-amine, is an effective hinge-binding fragment . This suggests that 1-Methyl-1H-indazol-4-amine may bind effectively with the hinge region of certain proteins, such as tyrosine kinase .
Mode of Action
The interaction of 1-Methyl-1H-indazol-4-amine with its targets leads to various changes. For instance, the inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Biochemical Pathways
1-Methyl-1H-indazol-4-amine affects several biochemical pathways. For example, it has been found that cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) 178, a structurally novel, highly potent drug-like compound developed by Merck, is a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson’s disease . This suggests that 1-Methyl-1H-indazol-4-amine may also have an impact on the LRRK2 pathway.
Pharmacokinetics
It is known that imidazole, a related compound, is highly soluble in water and other polar solvents , which could influence the bioavailability of 1-Methyl-1H-indazol-4-amine.
Result of Action
The molecular and cellular effects of 1-Methyl-1H-indazol-4-amine’s action are diverse. For instance, it has been found that certain indazole derivatives have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that 1-Methyl-1H-indazol-4-amine may also have a wide range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure and functional groups of the indazole derivative.
Cellular Effects
Indazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-indazol-4-amine is not well-defined. Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1-Methyl-1H-indazol-4-amine in animal models have not been reported. Studies on other indazole derivatives suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Indazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Some compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 2-nitrobenzaldehyde. The reaction typically proceeds under acidic conditions, followed by reduction to yield the desired indazole derivative .
Industrial Production Methods: In industrial settings, the synthesis of 1-Methyl-1H-indazol-4-amine often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, utilizing catalysts such as palladium on carbon and reaction conditions that favor the formation of the indazole ring .
化学反应分析
Types of Reactions: 1-Methyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include N-oxides, substituted indazoles, and reduced amine derivatives .
相似化合物的比较
- 1-Methyl-1H-indazole-3-amine
- 1-Methyl-1H-indazole-4-carboxylic acid
- 1-Methyl-1H-indazole-5-amine
Uniqueness: 1-Methyl-1H-indazol-4-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
属性
IUPAC Name |
1-methylindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZXLDFWPPPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228521 | |
| Record name | 1H-Indazol-4-amine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77894-69-0 | |
| Record name | 1H-Indazol-4-amine, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077894690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-4-amine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)
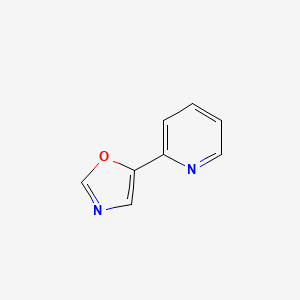

![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)
![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)

![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1583929.png)
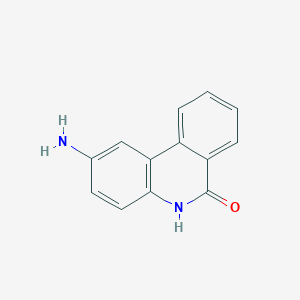
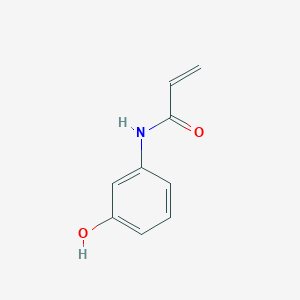
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
